1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl ring substituted with methoxy groups, a furan ring, and an oxadiazole moiety, making it a subject of interest in various scientific fields.
Scientific Research Applications
This compound has garnered interest in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it valuable in the creation of advanced materials and chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl component. This can be achieved through the methylation of phenol derivatives. Subsequent steps include the formation of the furan ring and the introduction of the oxadiazole group. Reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various substituents, leading to derivatives with different functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The phenyl and oxadiazole groups are key to its binding affinity, influencing pathways related to enzyme activity and signal transduction. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone
3,4-Dimethoxyphenethylamine
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(2R)-2-{[(4-methylphenyl)sulfonyl]amino}propanoyl]-3,4-dihydroisoquinolinium
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-7-13(11(2)24-10)17-19-20-18(25-17)26-9-14(21)12-5-6-15(22-3)16(8-12)23-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNQAMZHTVKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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